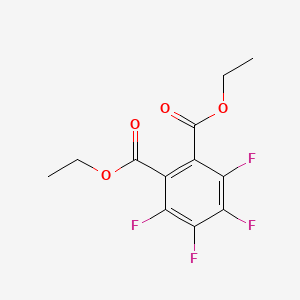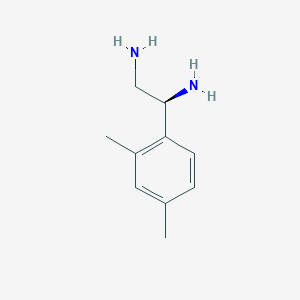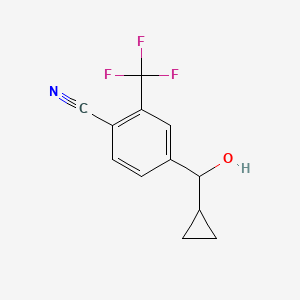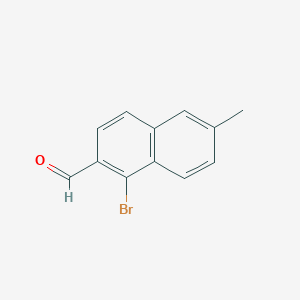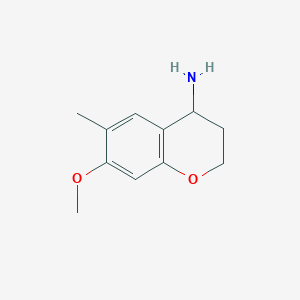
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 2-chloro-4-fluorophenyl precursor.
Reaction with Ethane-1,2-diamine: The precursor is then reacted with ethane-1,2-diamine under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding amine oxides or nitroso compounds.
Reduction: Formation of amines or partially reduced intermediates.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine:
- Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine: shares similarities with other phenyl-substituted ethane-1,2-diamines.
This compound: can be compared to compounds like 1-(2-Chloro-4-fluorophenyl)ethane-1,2-diol and 1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine derivatives.
Uniqueness:
- The presence of both chloro and fluoro substituents on the phenyl ring imparts unique chemical properties, such as increased reactivity and potential for selective interactions with biological targets.
- The stereochemistry (1S) adds another layer of specificity, influencing the compound’s interactions and efficacy in various applications.
Propriétés
Formule moléculaire |
C8H10ClFN2 |
|---|---|
Poids moléculaire |
188.63 g/mol |
Nom IUPAC |
(1S)-1-(2-chloro-4-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
Clé InChI |
SLFSQUZBFDAMPF-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1F)Cl)[C@@H](CN)N |
SMILES canonique |
C1=CC(=C(C=C1F)Cl)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1',4-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B13036870.png)
![Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13036871.png)


![Ethyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-4-Carboxylate Hydrochloride](/img/structure/B13036895.png)
![(1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate](/img/structure/B13036898.png)
